Regioisomeric Identity: C3- vs C5-Hydroxymethyl Pyrazole Differentiation
The target compound (4-chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol (CAS 2101199-63-5) is the C3-hydroxymethyl regioisomer, structurally distinct from (4-chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 2101197-05-9) . Although both share the molecular formula C₉H₁₃ClN₂O and MW 200.67 g/mol, they are differentiated by their SMILES notation—OCC1=NN(C=C1Cl)C2CCCC2 (C3 isomer) vs OCC1=C(Cl)C=NN1C2CCCC2 (C5 isomer) . The C3–CH₂OH orientation places the H-bond donor distal to the chlorine atom, whereas the C5–CH₂OH orientation places it adjacent, altering the vector and accessibility of the hydroxyl group for derivatization and target engagement .
| Evidence Dimension | Regioisomeric identity (C3 vs C5 hydroxymethyl substitution) |
|---|---|
| Target Compound Data | SMILES: OCC1=NN(C=C1Cl)C2CCCC2; CAS 2101199-63-5 |
| Comparator Or Baseline | Regioisomer CAS 2101197-05-9; SMILES: OCC1=C(Cl)C=NN1C2CCCC2 |
| Quantified Difference | Identical MW (200.67 g/mol), identical formula (C₉H₁₃ClN₂O), distinct SMILES; chromatographically separable regioisomers |
| Conditions | Structural elucidation by ¹H/¹³C NMR, HPLC-MS; supplier catalog specifications |
Why This Matters
Regioisomeric identity is a critical quality attribute for chemical procurement because SAR studies and patent claims depend on precise connectivity; the C3 isomer cannot legally or scientifically substitute for the C5 isomer in lead optimization workflows.
